![molecular formula C22H16ClFN2 B2628264 2-(2-chlorostyryl)-1-(3-fluorobenzyl)-1H-1,3-benzimidazole CAS No. 338772-23-9](/img/structure/B2628264.png)
2-(2-chlorostyryl)-1-(3-fluorobenzyl)-1H-1,3-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chlorostyryl)-1-(3-fluorobenzyl)-1H-1,3-benzimidazole (CFBM) is a small molecule that has been used in a variety of scientific research applications. CFBM is a member of the benzimidazole family and is an important synthetic compound due to its ability to act as an inhibitor for certain enzymes, receptors, and other proteins. CFBM has been studied for its potential use in a variety of applications, including drug discovery, drug delivery, and medical diagnostics.
Applications De Recherche Scientifique
Chemistry and Properties
Research on compounds similar to 2-(2-chlorostyryl)-1-(3-fluorobenzyl)-1H-1,3-benzimidazole has focused on their chemistry and diverse properties. These investigations have looked into the preparation methods, properties of the free compounds, their protonated and/or deprotonated forms, and their complexation behavior. Studies have highlighted their spectroscopic properties, structures, magnetic properties, and biological and electrochemical activities. This body of research also identifies areas where further investigation into unknown analogues of such compounds could be beneficial (Boča, Jameson, & Linert, 2011).
Synthetic Utilities
The development of synthetic methodologies for benzimidazole derivatives, including those similar to 2-(2-chlorostyryl)-1-(3-fluorobenzyl)-1H-1,3-benzimidazole, has been a significant area of research. These efforts have aimed at creating various pharmacologically relevant structures through the condensation of o-phenylenediamines with electrophilic reagents. This research underscores the importance of these methodologies in creating compounds with potential biological applications (Ibrahim, 2011).
Biological Activities
The exploration of 2-arylthio-benzazoles, which are structurally related to 2-(2-chlorostyryl)-1-(3-fluorobenzyl)-1H-1,3-benzimidazole, has revealed significant biological and pharmacological properties. These compounds have attracted attention for their diverse biological activities, leading to the development of efficient synthetic strategies for their production. The general applicability of these methods speaks to the broad interest in these compounds for potential therapeutic applications (Vessally et al., 2018).
Potential CNS Acting Drugs
The research on benzimidazole derivatives for central nervous system (CNS) applications has highlighted their potential as more potent drugs. By understanding the common synthesis pathways and CNS properties of benzimidazole derivatives, researchers aim to modify these compounds to develop more effective treatments for neurological disorders. This investigation underscores the promising direction of leveraging benzimidazole chemistry for advancements in CNS pharmacotherapy (Saganuwan, 2020).
Anticancer Applications
Benzimidazole anthelmintics, structurally related to 2-(2-chlorostyryl)-1-(3-fluorobenzyl)-1H-1,3-benzimidazole, have shown promise as repurposing drugs for anticancer therapies. These compounds disrupt microtubule polymerization, induce apoptosis, and exhibit anti-angiogenic effects, among other antitumorigenic activities. Their long history of use as antiparasitic agents and their demonstrated efficacy against cancer cells resistant to approved therapies highlight their potential as adjuvants in cancer treatment (Son, Lee, & Adunyah, 2020).
Propriétés
IUPAC Name |
2-[(E)-2-(2-chlorophenyl)ethenyl]-1-[(3-fluorophenyl)methyl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClFN2/c23-19-9-2-1-7-17(19)12-13-22-25-20-10-3-4-11-21(20)26(22)15-16-6-5-8-18(24)14-16/h1-14H,15H2/b13-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRILPPLBMKRYJC-OUKQBFOZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC2=NC3=CC=CC=C3N2CC4=CC(=CC=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C2=NC3=CC=CC=C3N2CC4=CC(=CC=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorostyryl)-1-(3-fluorobenzyl)-1H-1,3-benzimidazole |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.